tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
Overview
Description
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorocyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: Fluorocyclopropylamine and tert-butyl chloroformate.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), and low temperature (0-5°C).
Procedure: The fluorocyclopropylamine is dissolved in the anhydrous solvent, and the base is added. tert-Butyl chloroformate is then added dropwise to the reaction mixture while maintaining the low temperature. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluorocyclopropyl ring may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog without the fluorocyclopropyl ring.
tert-Butyl ((1R,2S)-2-chlorocyclopropyl)carbamate: A similar compound with a chlorine atom instead of fluorine.
tert-Butyl ((1R,2S)-2-bromocyclopropyl)carbamate: A bromine analog of the compound.
Uniqueness
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is unique due to the presence of the fluorocyclopropyl ring, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding interactions, making it a valuable compound for research and development.
Biological Activity
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (CAS: 127199-16-0) is a fluorinated carbamate compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a cyclopropyl structure with a fluorine atom, which influences its chemical reactivity and biological interactions. The general formula can be expressed as:
Synthesis Methods
The synthesis of this compound typically involves the reaction of fluorocyclopropylamine with tert-butyl chloroformate. This process is often conducted under controlled conditions to optimize yield and purity. Recent advancements in flow microreactor systems have been noted for improving efficiency and sustainability in the production of such compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may modulate the activity of enzymes or receptors through binding interactions, which can lead to various pharmacological effects. The compound has been studied for its potential roles in:
- Enzyme Inhibition : It may inhibit specific metabolic enzymes, impacting pathways such as the PI3K/Akt/mTOR signaling pathway.
- Receptor Modulation : The compound has shown potential in modulating G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Antiviral Activity : Research indicated that the compound exhibits antiviral properties against several viruses, suggesting potential applications in treating viral infections .
- Anticancer Properties : In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
- Neuroprotective Effects : Investigations into its neuroprotective capabilities revealed that it may protect neuronal cells from oxidative stress-induced damage .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
tert-Butyl carbamate | tert-Butyl carbamate structure | Used as a building block in drug synthesis |
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Another carbamate structure | Different receptor interactions |
tert-Butyl substituted hetero-donor TADF compounds | TADF structure | Applications in OLED technology |
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-fluorocyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439910 | |
Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-16-0 | |
Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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